

Application Notes and Protocols for the Isolation of Pallidol from Cissus pallida

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Compound of Interest

Compound Name: *Pallidol*

Cat. No.: *B8271640*

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Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant species, including *Cissus pallida*.^[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and antifungal activities. These application notes provide a comprehensive overview of the methodology for the isolation and characterization of **Pallidol** from the roots of *Cissus pallida*, based on established phytochemical techniques for stilbenoid extraction.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Pallidol

Property	Value
Molecular Formula	C ₂₈ H ₂₂ O ₆
Molecular Weight	454.47 g/mol
Appearance	Amorphous powder
Melting Point	255-257 °C
UV λ _{max} (MeOH)	225, 280, 320 nm
¹ H-NMR (Acetone-d ₆ , δ ppm)	8.80 (2H, s, OH), 8.15 (2H, s, OH), 7.20 (4H, d, J=8.5 Hz), 6.80 (4H, d, J=8.5 Hz), 6.55 (2H, d, J=2.0 Hz), 6.20 (2H, d, J=2.0 Hz), 4.50 (2H, d, J=4.0 Hz), 3.80 (2H, m)
¹³ C-NMR (Acetone-d ₆ , δ ppm)	159.5, 158.0, 145.0, 132.0, 130.0, 128.5, 116.0, 108.0, 102.5, 55.0, 45.0
Mass Spectrum (m/z)	454 (M ⁺)

Note: The spectroscopic data presented is a representative compilation based on typical values for **Pallidol** and may vary slightly based on experimental conditions and instrumentation.

Table 2: Summary of a Typical Isolation Yield of Pallidol from *Cissus pallida*

Plant Material	Initial Dry Weight	Crude Extract Yield	Purified Pallidol Yield
<i>Cissus pallida</i> roots	1.0 kg	50 g (5%)	100 mg (0.01%)

Note: Yields are estimations and can vary depending on the geographical source of the plant, season of collection, and the efficiency of the extraction and purification processes.

Experimental Protocols

Plant Material Collection and Preparation

- Collection: The roots of *Cissus pallida* should be collected from a mature plant.

- Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
- Preparation: The collected roots are washed thoroughly with tap water to remove any soil and debris. They are then air-dried in the shade for 2-3 weeks until they are completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Phytochemicals

- Apparatus: A large-scale Soxhlet apparatus.
- Solvent: Methanol (analytical grade).
- Procedure:
 - A known quantity (e.g., 1 kg) of the powdered root material is packed into the thimble of the Soxhlet apparatus.
 - The extraction is carried out with methanol for 48-72 hours, or until the solvent running through the siphon is colorless.
 - The methanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

- Solvents: n-Hexane, Chloroform, Ethyl Acetate, and Water (all analytical grade).
- Procedure:
 - The crude methanolic extract is suspended in a minimal amount of water to create a slurry.
 - This aqueous suspension is then sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and finally ethyl acetate.
 - Each solvent partitioning step is repeated three times to ensure exhaustive extraction.

- The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated separately using a rotary evaporator. The ethyl acetate fraction is typically enriched with stilbenoids.

Isolation of Pallidol by Column Chromatography

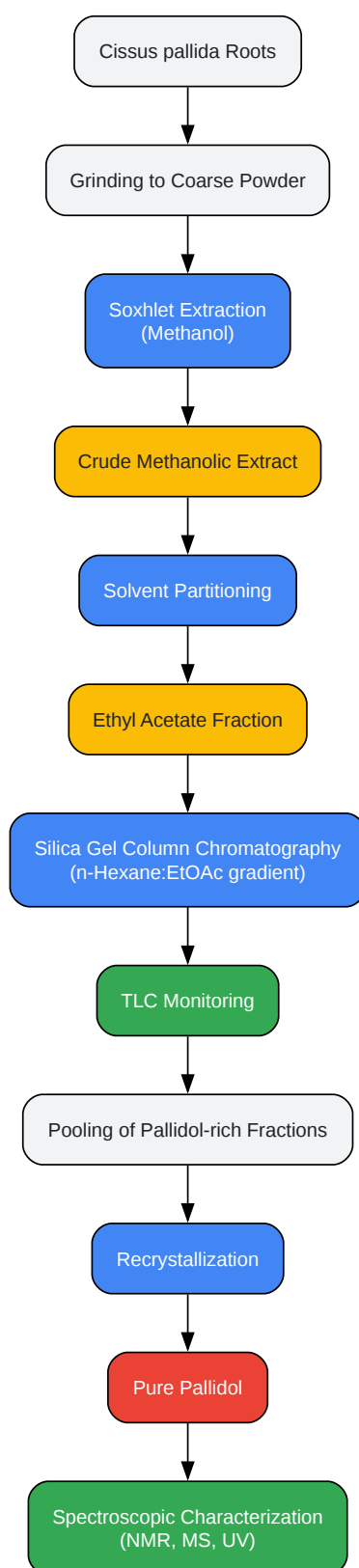
- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase: A gradient of n-hexane and ethyl acetate.
- Procedure:
 - A glass column is packed with silica gel in n-hexane to create a slurry.
 - The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel to create a dry powder.
 - This powder is then carefully loaded onto the top of the prepared column.
 - The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
 - Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.

Purification and Characterization of Pallidol

- Thin-Layer Chromatography (TLC):
 - The collected fractions are monitored by TLC using a pre-coated silica gel plate and a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
 - The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).
 - Fractions showing a prominent spot corresponding to the R_f value of a **Pallidol** standard are pooled together.
- Recrystallization:

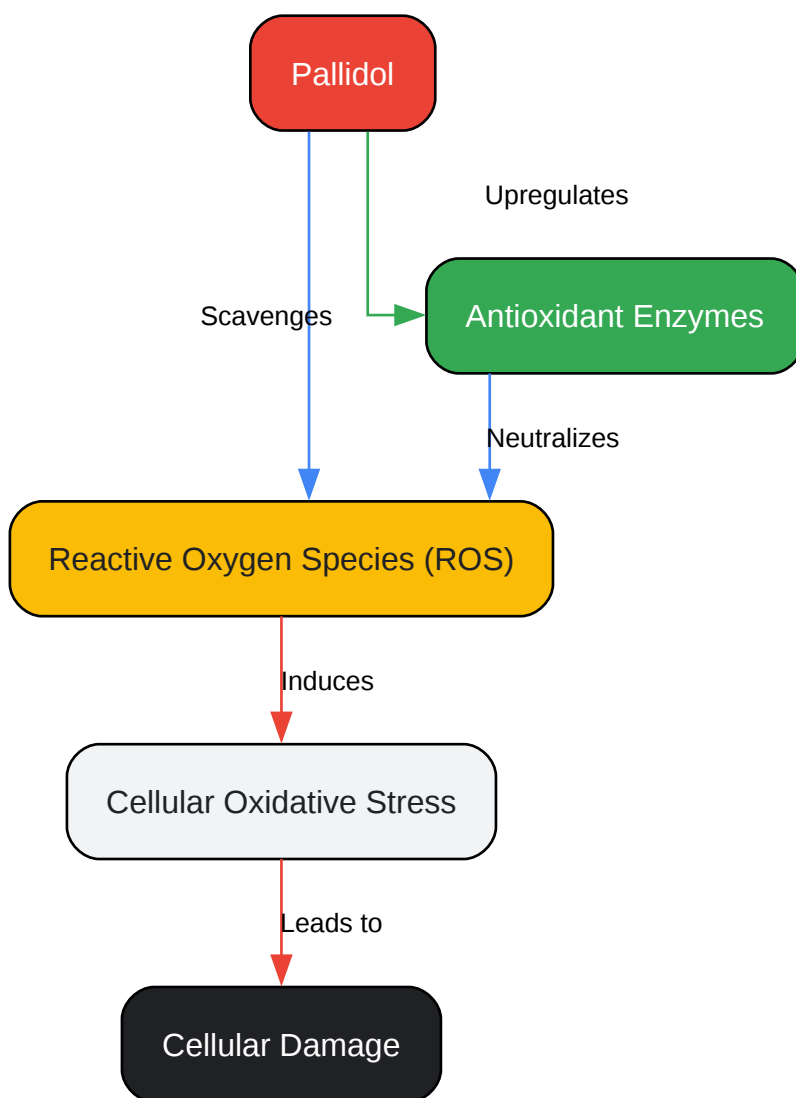
- The pooled fractions are concentrated to a small volume and **Pallidol** is allowed to crystallize, often from a solvent mixture like methanol-chloroform.
- The resulting crystals are washed with a cold solvent to remove impurities.
- Spectroscopic Analysis:
 - The purity and structure of the isolated **Pallidol** are confirmed by spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Proton Nuclear Magnetic Resonance (^1H -NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR), and Mass Spectrometry (MS).

Visualizations



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Caption: Workflow for the isolation of **Pallidol**.



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Caption: Postulated antioxidant mechanism of **Pallidol**.

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References

- 1. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]
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